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Compound of Interest

Compound Name: 2',6'-Dimethoxyacetophenone

Cat. No.: B105267 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

structural differences between isomers is critical. This guide provides a detailed comparative

analysis of the spectroscopic properties of six dimethoxyacetophenone isomers, offering a

foundational reference for their identification and characterization.

The positional isomerism of the two methoxy groups on the acetophenone skeleton gives rise

to distinct spectroscopic signatures. This guide systematically compares the ¹H NMR, ¹³C NMR,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and

3,5-dimethoxyacetophenone. The presented data, summarized in clear tabular format, is

supported by detailed experimental protocols to ensure reproducibility and aid in the structural

elucidation of these and related compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the dimethoxyacetophenone

isomers. All isomers share the same molecular formula (C₁₀H₁₂O₃) and molecular weight

(180.20 g/mol ).

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Dimethoxyacetophenone Isomers
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Isomer ¹H NMR (δ ppm) ¹³C NMR (δ ppm)

2,3-Dimethoxyacetophenone
Data not readily available in

search results.

Data not readily available in

search results.

2,4-Dimethoxyacetophenone

2.56 (s, 3H, -COCH₃), 3.84 (s,

3H, -OCH₃), 3.88 (s, 3H, -

OCH₃), 6.45 (d, 1H, Ar-H),

6.51 (dd, 1H, Ar-H), 7.82 (d,

1H, Ar-H)

31.8, 55.4, 55.6, 98.4, 106.1,

118.8, 130.9, 133.5, 161.7,

165.2, 198.1

2,5-Dimethoxyacetophenone

2.50 (s, 3H, -COCH₃), 3.76 (s,

3H, -OCH₃), 3.85 (s, 3H, -

OCH₃), 6.90-7.10 (m, 3H, Ar-

H)

26.7, 55.7, 56.0, 112.4, 113.8,

117.4, 128.9, 152.9, 153.6,

197.0

2,6-Dimethoxyacetophenone

2.49 (s, 3H, -COCH₃), 3.75 (s,

6H, -OCH₃), 6.58 (d, 2H, Ar-H),

7.28 (t, 1H, Ar-H)

32.7, 56.2, 104.1, 118.9,

131.2, 158.2, 202.8

3,4-Dimethoxyacetophenone

2.57 (s, 3H, -COCH₃), 3.94 (s,

3H, -OCH₃), 3.95 (s, 3H, -

OCH₃), 6.89 (d, J=8.6 Hz, 1H,

Ar-H), 7.53 (d, J=2.0 Hz, 1H,

Ar-H), 7.58 (dd, J=8.6, 2.0 Hz,

1H, Ar-H)[1]

26.1, 55.9, 56.0, 109.9, 110.1,

123.2, 130.5, 149.0, 153.3,

196.7[1]

3,5-Dimethoxyacetophenone

2.57 (s, 3H, -COCH₃), 3.83 (s,

6H, -OCH₃), 6.65 (t, 1H, Ar-H),

7.08 (d, 2H, Ar-H)[2]

26.7, 55.5, 104.2, 105.8,

139.4, 160.8, 197.6

Note: NMR data is typically recorded in CDCl₃ and referenced to TMS at 0.00 ppm. Chemical

shifts can vary slightly based on solvent and concentration.

Table 2: IR and Mass Spectrometry Data of Dimethoxyacetophenone Isomers
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Isomer Key IR Absorptions (cm⁻¹) Mass Spectrum (m/z)

All Isomers

~1670-1685 (C=O stretch,

strong), ~1580-1600 (C=C

aromatic stretch), ~1200-1275

(Ar-O-CH₃ stretch), ~2840-

3000 (C-H stretch)

Molecular Ion [M]⁺: 180. Key

fragments often include [M-

15]⁺ (loss of -CH₃) at 165 and

[M-43]⁺ (loss of -COCH₃) at

137.

2,6-Dimethoxyacetophenone
Specific data not available,

general trends apply.
Major peaks at 180, 165.[3]

3,4-Dimethoxyacetophenone
Specific data not available,

general trends apply.

Molecular Ion: 180 (54%),

Major fragments: 165 (100%),

137 (10%).[1]

3,5-Dimethoxyacetophenone
Specific data not available,

general trends apply.

Data not readily available in

search results.

Experimental Workflow
The logical flow for a comparative spectroscopic analysis involves a systematic process from

sample acquisition to final structural confirmation.
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Workflow for Comparative Spectroscopic Analysis
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Caption: A logical workflow for the comparative spectroscopic analysis of isomers.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified dimethoxyacetophenone isomer in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated

solvent in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

reference standard (δ 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency

of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument, typically

operating at 75 MHz or higher. A proton-decoupled sequence is standard to produce a

spectrum with singlets for each unique carbon. A longer relaxation delay (e.g., 2-5

seconds) and a larger number of scans are generally required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by

applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate

the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the

chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) to

elucidate the structure.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

dimethoxyacetophenone isomer directly onto the ATR crystal of the FTIR spectrometer.

Ensure good contact between the sample and the crystal by applying gentle pressure with

the built-in press.
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Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,

record the sample spectrum over a typical range of 4000 to 400 cm⁻¹. The instrument

software will automatically subtract the background spectrum from the sample spectrum.

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands

corresponding to the functional groups present in the molecule. Key absorptions to note for

dimethoxyacetophenones include the carbonyl (C=O) stretch, aromatic C=C stretches, and

the C-O stretches of the methoxy groups.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI): Introduce a small amount of the

sample, typically dissolved in a volatile solvent like methanol or dichloromethane, into the

mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and

purification. In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Interpretation: A detector records the abundance of each ion at a specific

m/z value, generating a mass spectrum. Analyze the spectrum to identify the molecular ion

peak, which confirms the molecular weight of the compound. Investigate the fragmentation

pattern to gain further structural information. For dimethoxyacetophenones, characteristic

fragments corresponding to the loss of a methyl group (-CH₃) or an acetyl group (-COCH₃)

are typically observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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